4-(Acetylamino)phthalic anhydride
CAS No.: 22235-04-7
Cat. No.: VC2363397
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22235-04-7 |
---|---|
Molecular Formula | C10H7NO4 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | N-(1,3-dioxo-2-benzofuran-5-yl)acetamide |
Standard InChI | InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12) |
Standard InChI Key | PFYOXMCPLCYYAQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O |
Introduction
Property | Value |
---|---|
CAS Number | 22235-04-7 |
Molecular Formula | C₁₀H₇NO₄ |
Molecular Weight | 205.17 g/mol |
Appearance | White to light yellow crystalline solid |
Functional Groups | Anhydride, Acetylamino |
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents, insoluble in water |
Physical and Chemical Properties
4-(Acetylamino)phthalic anhydride appears as a white to light yellow crystalline solid at room temperature. Its physical properties are influenced by both the rigid aromatic structure and the presence of the anhydride and acetylamino functional groups. The compound is soluble in various organic solvents but exhibits poor solubility in water, which is typical for many phthalic anhydride derivatives.
Solubility Profile
The compound shows good solubility in polar organic solvents such as acetone and ethyl acetate, while being practically insoluble in water. This solubility profile influences its handling in laboratory and industrial settings, as well as its potential bioavailability in biological systems. The limited water solubility is attributed to the hydrophobic nature of the aromatic ring and the tendency of the anhydride group to hydrolyze upon extended contact with water.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 4-(Acetylamino)phthalic anhydride, with the most common methods involving the acetylation of suitable precursors.
Acetylation of Phthalic Anhydride Derivatives
The most direct approach to synthesizing 4-(Acetylamino)phthalic anhydride involves the acylation of phthalimide with acetic anhydride. This reaction typically proceeds under reflux conditions, resulting in the formation of the target compound along with acetic acid as a byproduct.
The reaction can be represented as:
Phthalimide + Acetic anhydride → 4-(Acetylamino)phthalic anhydride + Acetic acid
The reaction is typically carried out by heating the reactants at elevated temperatures, often with a catalyst to enhance the reaction rate and selectivity. The product is then isolated through crystallization or other appropriate purification techniques.
Synthetic Route | Starting Materials | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Acetylation | Phthalimide, Acetic anhydride | Reflux conditions | Straightforward, fewer steps | Potential for side reactions |
Diels-Alder Approach (potential) | Modified dienes, Maleic anhydride | Thermal conditions followed by aromatization | Regioselective | Multi-step, requires specialized reagents |
Chemical Reactivity and Reactions
4-(Acetylamino)phthalic anhydride exhibits rich chemical reactivity primarily due to the presence of the anhydride functional group and the acetylamino substituent. Understanding these reactions is crucial for its application in organic synthesis and materials science.
Nucleophilic Acyl Substitution Reactions
The anhydride moiety readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:
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With alcohols: Forms half-esters initially, which can further react to form diesters
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With amines: Forms amide bonds, leading to imide formation under appropriate conditions
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With water: Undergoes hydrolysis to form phthalic acid derivatives
These reactions make 4-(Acetylamino)phthalic anhydride a versatile building block for the synthesis of more complex molecules containing ester, amide, or imide functionalities.
Hydrolysis
In the presence of water, 4-(Acetylamino)phthalic anhydride undergoes hydrolysis to form the corresponding phthalic acid derivative. This reaction is important to consider when handling the compound, as exposure to moisture during storage or processing can lead to partial degradation of the anhydride functionality.
Biological Activities and Research Findings
Research into the biological activities of 4-(Acetylamino)phthalic anhydride has revealed several potential applications in the pharmaceutical and biomedical fields.
Anti-inflammatory Properties
Studies have indicated that 4-(Acetylamino)phthalic anhydride may possess anti-inflammatory properties. While the exact mechanisms remain under investigation, the compound's ability to interact with various enzymes and receptors in biological systems suggests potential for development as an anti-inflammatory agent.
Antimicrobial Activity
In addition to its anti-inflammatory potential, 4-(Acetylamino)phthalic anhydride has been studied for possible antimicrobial properties. These investigations are part of broader research efforts to develop new antimicrobial agents to address the growing concern of antibiotic resistance.
Applications in Research and Industry
4-(Acetylamino)phthalic anhydride finds applications in both scientific research and industrial processes due to its versatile reactivity and unique properties.
Research Applications
In research settings, 4-(Acetylamino)phthalic anhydride serves as:
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A reagent in organic synthesis for preparing more complex molecules
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A starting material for developing novel compounds with potential biological activities
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A model compound for studying reaction mechanisms involving anhydrides
Industrial Applications
The industrial applications of 4-(Acetylamino)phthalic anhydride include:
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Production of dyes and pigments
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Synthesis of specialty polymers and materials
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Manufacture of pharmaceutical intermediates
Table 3: Applications of 4-(Acetylamino)phthalic anhydride
Field | Specific Applications | Role of the Compound |
---|---|---|
Organic Synthesis | Preparation of complex molecules | Reagent, building block |
Pharmaceutical Research | Development of potential drugs | Intermediate, bioactive compound |
Materials Science | Production of specialty polymers | Monomer, crosslinking agent |
Dye Industry | Synthesis of colorants | Precursor |
Comparison with Related Compounds
To better understand the properties and applications of 4-(Acetylamino)phthalic anhydride, it is helpful to compare it with structurally related compounds.
Comparison with Phthalic Anhydride
Phthalic anhydride, the parent compound, differs from 4-(Acetylamino)phthalic anhydride in lacking the acetylamino substituent. This structural difference impacts reactivity, with the acetylamino group in 4-(Acetylamino)phthalic anhydride providing additional sites for chemical interactions and potentially influencing the biological activity of the molecule.
Comparison with 4-Chlorophthalic Anhydride
4-Chlorophthalic anhydride is another substituted phthalic anhydride that has been more extensively studied. While both compounds feature a substituent at the 4-position, the chloro group in 4-chlorophthalic anhydride confers different electronic and steric properties compared to the acetylamino group in 4-(Acetylamino)phthalic anhydride. These differences affect their respective reactivities and applications .
Table 4: Comparison of 4-(Acetylamino)phthalic anhydride with Related Compounds
Compound | Molecular Formula | Key Structural Feature | Notable Differences in Properties |
---|---|---|---|
4-(Acetylamino)phthalic anhydride | C₁₀H₇NO₄ | Acetylamino group at 4-position | Potential anti-inflammatory and antimicrobial properties |
Phthalic anhydride | C₈H₄O₃ | No substituents | Higher reactivity, lower selectivity in reactions |
4-Chlorophthalic anhydride | C₈H₃ClO₃ | Chloro group at 4-position | Different electronic properties, used in different applications |
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